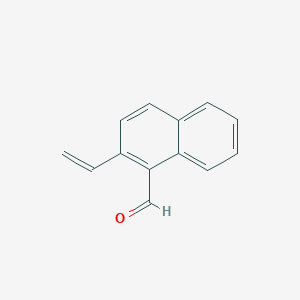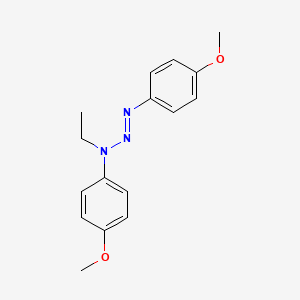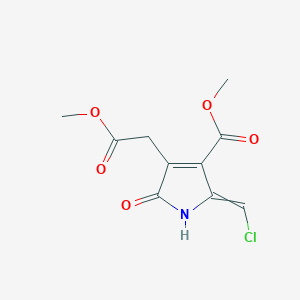
2-Vinyl-1-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenylnaphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring system with an ethenyl group and a formyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-ethenylnaphthalene-1-carbaldehyde involves the reaction of 2-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is typically carried out in an aqueous micellar medium, which enhances the reaction rate and yield by promoting efficient collisions between the organic substrates .
Another method involves the Reimer-Tiemann reaction, where 2-naphthol is treated with chloroform and sodium hydroxide in an aqueous ethanol solution. This method avoids the need for steam or vacuum distillation, making it a more convenient and efficient approach .
Industrial Production Methods
Industrial production of 2-ethenylnaphthalene-1-carbaldehyde may involve large-scale application of the aforementioned synthetic routes. The use of micellar media and optimized reaction conditions can significantly enhance the yield and reduce the production costs, making it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethenylnaphthalene-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and other reducing agents.
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃).
Major Products Formed
Oxidation: 2-ethenylnaphthalene-1-carboxylic acid.
Reduction: 2-ethenylnaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethenylnaphthalene-1-carbaldehyde has several scientific research applications:
Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethenylnaphthalene-1-carbaldehyde involves its reactivity towards various chemical reagents. The formyl group can participate in nucleophilic addition reactions, while the ethenyl group can undergo electrophilic substitution. These reactions are facilitated by the electron-donating and electron-withdrawing effects of the substituents on the naphthalene ring, which influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of an ethenyl group.
2-Naphthaldehyde: Lacks the ethenyl group but has a similar naphthalene ring system with a formyl group.
2-Ethylnaphthalene: Contains an ethyl group instead of an ethenyl group.
Uniqueness
2-Ethenylnaphthalene-1-carbaldehyde is unique due to the presence of both an ethenyl group and a formyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C13H10O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-ethenylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H10O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h2-9H,1H2 |
InChI Key |
QAMVRQIZKGCYOX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C2=CC=CC=C2C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)

![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)




![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)




